molecular formula C19H17N3O4S B2384237 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid CAS No. 451466-07-2

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B2384237
CAS No.: 451466-07-2
M. Wt: 383.42
InChI Key: ONOWYFRIFOSPHO-UHFFFAOYSA-N
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Description

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in pharmaceutical chemistry due to its potential biological activities, including anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine, to form the key intermediate, 4-oxo-2-thioxo-1,4-dihydroquinazolinyl acetic acid . This intermediate is then further reacted with appropriate amines in the presence of N,N′-carbonyldiimidazole to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the quinazolinone core or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional ketone or hydroxyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with neurotransmitter receptors and ion channels, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Barbiturates: These compounds are structurally different but have similar anticonvulsant properties.

    Benzodiazepines: These compounds also act on neurotransmitter receptors and are used as anticonvulsants.

Uniqueness

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a quinazolinone core with a benzoic acid moiety. This combination may enhance its biological activity and specificity compared to other similar compounds .

Biological Activity

The compound 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid is a derivative of quinazolinone and has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N2O3S
  • CAS Number : 34330-07-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazolinone derivatives. The methodology often includes:

  • Formation of the Quinazolinone Core : Utilizing 2-thioxo derivatives to construct the quinazolinone backbone.
  • Substitution Reactions : Introducing various functional groups to enhance biological activity.
  • Final Coupling : Attaching the benzoic acid moiety through amide or ester linkages.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant anti-inflammatory and analgesic effects. A study evaluated a series of 3-substituted quinazolinones and demonstrated their efficacy in reducing inflammation in animal models. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

The anticancer potential has been explored through various in vitro assays. The compound has shown promising results against several cancer cell lines, including colon and breast cancer cells. Mechanistic studies suggest that it induces apoptosis via modulation of key regulators such as Bax and Bcl-2, along with activation of caspases .

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)281.37Caspase activation
MCF7 (Breast)251.78Apoptosis induction

Antioxidant Activity

The antioxidant properties have also been assessed, indicating that the compound can scavenge free radicals effectively. This activity is linked to its ability to modulate oxidative stress pathways, which are critical in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications at specific positions on the quinazolinone ring have shown varied effects on potency:

  • Substituent Variations : Introduction of electron-withdrawing groups at the para position significantly enhances COX inhibitory activity.
  • Chain Length : The length and branching of alkyl chains attached to the core influence both solubility and biological efficacy.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent .
  • Clinical Relevance : Preliminary clinical trials indicated a favorable safety profile with moderate efficacy in pain management for patients with chronic inflammatory conditions .

Properties

IUPAC Name

4-[[3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-16(20-11-12-5-7-13(8-6-12)18(25)26)9-10-22-17(24)14-3-1-2-4-15(14)21-19(22)27/h1-8H,9-11H2,(H,20,23)(H,21,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOWYFRIFOSPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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